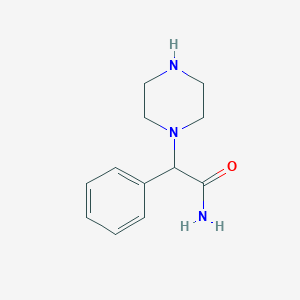

2-Phenyl-2-(piperazin-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(16)11(10-4-2-1-3-5-10)15-8-6-14-7-9-15/h1-5,11,14H,6-9H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGYTPUYLFVJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Phenyl-2-(piperazin-1-yl)acetamide CAS 923163-42-2 properties

An In-depth Technical Guide to 2-Phenyl-2-(piperazin-1-yl)acetamide (CAS 923163-42-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 2-Phenyl-2-(piperazin-1-yl)acetamide (CAS 923163-42-2), a molecule of significant interest in medicinal chemistry and neuroscience.[1] The compound features a piperazine ring linked to a phenyl-substituted acetamide group, a scaffold recognized as a key pharmacophore in the development of novel therapeutic agents.[1] While this specific molecule is supplied for research purposes, its structural analogs have demonstrated a range of biological activities, most notably as potent anticonvulsants that may act on neuronal voltage-sensitive sodium channels.[1][2] This document consolidates available data on its physicochemical properties, proposes a detailed synthetic and analytical workflow, discusses its potential biological context, and outlines essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

2-Phenyl-2-(piperazin-1-yl)acetamide is a high-purity chemical compound intended for research and development.[1] Its core structure is a valuable starting point for library synthesis in drug discovery programs.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 923163-42-2 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O | [1][3] |

| Molecular Weight | 219.28 g/mol | [1][3] |

| IUPAC Name | 2-phenyl-2-(piperazin-1-yl)acetamide | Inferred |

| SMILES | O=C(N)C(C1=CC=CC=C1)N2CCNCC2 | [3] |

| MDL Number | MFCD08444472 | [3] |

Table 2: Physicochemical Data

| Property | Value | Rationale/Comments |

| Appearance | White to off-white powder | Based on vendor data and typical appearance of similar acetamide compounds.[1][4] |

| Solubility | Soluble in Chloroform, Dichloromethane | Inferred from structurally related compounds.[4] Solubility in aqueous solutions is expected to be limited. |

| Storage | Store in a cool, dry, ventilated area | Recommended for chemical stability and to prevent degradation. Keep container tightly closed.[4][5] |

Synthesis and Purification

While a specific, peer-reviewed synthesis for CAS 923163-42-2 is not prominently available, a robust and logical synthetic route can be proposed based on well-established chemical reactions for analogous structures, such as the nucleophilic substitution of an alpha-halo amide with piperazine.

Proposed Synthetic Strategy: Nucleophilic Substitution

The most direct approach involves the reaction of a suitable N-unsubstituted piperazine with 2-bromo-2-phenylacetamide. This is a classic SN2 reaction where the secondary amine of the piperazine acts as a nucleophile, displacing the bromide leaving group. To drive the reaction to completion and avoid the formation of undesired byproducts, it is crucial to use a base to scavenge the hydrobromic acid (HBr) generated in situ. A non-nucleophilic organic base like triethylamine (TEA) is ideal for this purpose.

Caption: Proposed synthetic workflow for 2-Phenyl-2-(piperazin-1-yl)acetamide.

Step-by-Step Experimental Protocol

This protocol is a self-validating system. Successful synthesis will be confirmed by the analytical characterization outlined in Section 3.

-

Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-2-phenylacetamide (1.0 eq) in anhydrous acetonitrile (ACN).

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the starting material. ACN is a suitable polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction.

-

-

Addition of Base: Add triethylamine (2.2 eq) to the solution and stir for 5 minutes.

-

Causality: TEA acts as an acid scavenger. A slight excess is used to ensure all generated HBr is neutralized, preventing the protonation of the piperazine nucleophile which would render it unreactive.

-

-

Nucleophile Addition: In a separate flask, dissolve piperazine (1.1 eq) in anhydrous ACN. Add this solution dropwise to the stirred reaction mixture at 0°C.

-

Causality: A small excess of piperazine helps ensure the complete consumption of the limiting reagent (the bromo-acetamide). Slow, cooled addition helps control the exotherm of the reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: TLC allows for the visualization of the consumption of starting material and the formation of the product, indicating when the reaction is complete.

-

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

-

Causality: The NaHCO₃ wash removes any remaining acidic species, including triethylammonium bromide salts. The brine wash helps to remove residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography on silica gel, eluting with a gradient of DCM/Methanol.

-

Causality: Column chromatography separates the desired product from unreacted starting materials and any side products based on polarity, yielding the pure compound.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.

Caption: Standard analytical workflow for compound validation.

Expected Spectroscopic and Chromatographic Data

While specific spectra for this compound are not publicly available, we can predict the expected results based on its structure and data from highly similar analogs.[6]

Table 3: Predicted Analytical Data

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to: Aromatic protons (multiplet, ~7.2-7.4 ppm), methine proton (singlet), piperazine protons (two distinct multiplets), and amide protons (broad singlet). |

| ¹³C NMR | Signals corresponding to: Carbonyl carbon (~170-175 ppm), aromatic carbons (~125-140 ppm), methine carbon, and piperazine carbons.[6] |

| LC-MS | A single major peak in the chromatogram indicating high purity. The mass spectrum should show a parent ion peak corresponding to [M+H]⁺ at m/z ≈ 220.29. |

| HPLC | Purity analysis should indicate ≥95% for research-grade material.[3] |

Biological Context and Research Applications

The piperazine-acetamide scaffold is a privileged structure in neuroscience, frequently found in compounds targeting the central nervous system.[1][7]

Potential Mechanism of Action: Ion Channel Modulation

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally analogous to the topic compound, have demonstrated potent anticonvulsant activity.[2] The mechanism for the most active of these analogs was identified as binding to neuronal voltage-sensitive sodium channels (site 2).[1][2] These channels are critical for the initiation and propagation of action potentials. By binding to these channels, compounds can stabilize the inactivated state, reducing neuronal hyperexcitability and thereby preventing seizure propagation.

Caption: Hypothesized mechanism of action via sodium channel modulation.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

To validate the anticonvulsant potential of this compound, the MES test is a standard and authoritative primary screen used in preclinical studies.[2]

-

Animal Acclimation: Use adult male mice, acclimated to the laboratory environment for at least 7 days with free access to food and water.

-

Compound Administration: Administer the test compound (dissolved in a suitable vehicle, e.g., 0.5% methylcellulose) via intraperitoneal (IP) injection. A control group should receive the vehicle only.

-

Causality: IP administration allows for rapid systemic absorption. A vehicle control is essential to ensure that the observed effects are due to the compound itself and not the solvent.

-

-

Test Timing: Conduct the test at the time of predicted peak plasma concentration of the compound (typically 30-60 minutes post-injection).

-

Induction of Seizure: Deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

-

Causality: This supramaximal stimulus reliably induces a tonic hindlimb extension seizure in unprotected animals, providing a clear endpoint.

-

-

Observation and Endpoint: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Trustworthiness: The endpoint is unambiguous. Protection is defined as the complete abolition of the tonic hindlimb extension.

-

-

Data Analysis: Calculate the percentage of animals protected in the compound-treated group compared to the control group. Determine the median effective dose (ED₅₀) if multiple doses are tested.

Safety, Handling, and Storage

This compound is intended for research use only and should be handled with appropriate precautions by trained personnel.[1][8] A full Safety Data Sheet (SDS) should always be consulted prior to use.[1]

Table 4: Prudent Laboratory Practices

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. | To prevent skin and eye contact, which may cause irritation.[4][5][9] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To prevent inhalation of the powder, which may cause respiratory effects.[1][4] |

| First Aid (Eyes) | Immediately rinse with plenty of water for several minutes. Seek medical attention if irritation persists.[4][5] | To mitigate potential serious eye irritation.[4] |

| First Aid (Skin) | Wash with soap and water. Remove contaminated clothing.[4][5] | To address potential skin irritation.[4] |

| Storage | Store in a tightly closed container in a cool, dry place away from oxidizing agents.[4][5] | To ensure compound stability and prevent accidental release. |

| Disposal | Dispose of contents and container in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[9] |

Conclusion

2-Phenyl-2-(piperazin-1-yl)acetamide, CAS 923163-42-2, represents a valuable chemical entity for researchers in neuroscience and medicinal chemistry. Its core structure is a well-established pharmacophore, and its analogs have shown significant potential as anticonvulsant agents, likely through the modulation of voltage-gated sodium channels.[1][2] The proposed synthetic and analytical workflows provide a clear path for its preparation and validation in a laboratory setting. Further investigation into this and related compounds could yield novel therapeutic leads for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

References

- 2-Phenyl-2-(piperazin-1-yl)acetamide - Benchchem.

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- 2-Phenyl-2-(2-piperidinyl)acetamide Manufacturers, with SDS - Muby Chemicals.

- 923163-42-2|2-Phenyl-2-(piperazin-1-yl)acetamide|BLD Pharm.

- Safety D

- Safety D

- alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862 - PubChem.

- Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288)

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- Safety D

- In-silico Studies of Phenyl Piperazine Deriv

Sources

- 1. 2-Phenyl-2-(piperazin-1-yl)acetamide|CAS 923163-42-2 [benchchem.com]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 923163-42-2|2-Phenyl-2-(piperazin-1-yl)acetamide|BLD Pharm [bldpharm.com]

- 4. mubychem.com [mubychem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. riccachemical.com [riccachemical.com]

An In-depth Technical Guide to the N-phenyl-2-(piperazin-1-yl)acetamide Scaffold

Introduction

The N-phenyl-2-(piperazin-1-yl)acetamide scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of a diverse range of biologically active compounds.[1] Its unique combination of a flexible piperazine ring, a rigidifying acetamide linker, and an aromatic phenyl group provides an ideal framework for molecular hybridization and the fine-tuning of physicochemical properties to engage with various biological targets. This guide offers an in-depth exploration of the scaffold's core chemical structure, synthetic methodologies, analytical characterization, and its significant role in the development of novel therapeutics, with a primary focus on its well-established anticonvulsant properties.

Core Chemical Structure and Key Features

The foundational structure of the N-phenyl-2-(piperazin-1-yl)acetamide scaffold consists of three key pharmacophoric components:

-

N-phenylacetamide Moiety: This group provides a critical anchor for biological activity, often participating in hydrogen bonding and π-π stacking interactions within receptor binding pockets. The amide linkage introduces a degree of rigidity and a hydrogen bond donor/acceptor site.

-

Piperazine Ring: As a saturated six-membered heterocycle with two nitrogen atoms, the piperazine ring offers significant conformational flexibility, allowing the molecule to adopt optimal orientations for receptor binding.[1] Its two nitrogen atoms serve as key points for synthetic modification, enabling the introduction of various substituents to modulate properties like basicity, lipophilicity, and target selectivity.[1]

-

Acetyl Linker: This two-carbon chain connects the N-phenylamide to the piperazine ring, providing appropriate spacing and orientation for the two terminal moieties.

Substitutions on both the phenyl ring and the distal nitrogen of the piperazine ring are common strategies to modulate the pharmacological profile of compounds based on this scaffold.

Synthetic Pathways and Methodologies

The synthesis of N-phenyl-2-(piperazin-1-yl)acetamide derivatives is typically achieved through a straightforward and robust alkylation reaction. The general synthetic approach involves the coupling of a suitable N-phenyl-2-chloroacetamide intermediate with a desired piperazine derivative.

General Synthetic Protocol

A common and effective method for the synthesis of this scaffold involves a two-step process:

Step 1: Synthesis of N-phenyl-2-chloroacetamide Intermediate

The initial step involves the acylation of a substituted aniline with 2-chloroacetyl chloride. This reaction is typically carried out at a low temperature (e.g., 0 °C) in a biphasic system consisting of a non-polar organic solvent like dichloromethane (DCM) and an aqueous solution of a weak base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[2]

Step 2: Alkylation of Piperazine with the Chloroacetamide Intermediate

The final compounds are synthesized via the alkylation of an appropriately substituted piperazine with the previously prepared N-phenyl-2-chloroacetamide.[2] This nucleophilic substitution reaction is often performed in a polar aprotic solvent like acetone, in the presence of a base such as potassium carbonate to act as a proton scavenger. A catalytic amount of potassium iodide is frequently added to facilitate the reaction by in-situ formation of the more reactive iodo-intermediate.[2] The reaction progress is conveniently monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Experimental Protocol: Synthesis of a Representative N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivative

The following protocol is a generalized representation based on methodologies reported in the literature.[2]

Materials:

-

Substituted Aniline (e.g., 3-chloroaniline)

-

2-chloroacetyl chloride

-

Dichloromethane (DCM)

-

2% Aqueous Sodium Hydroxide

-

Substituted Piperazine (e.g., 1-phenylpiperazine)

-

Dry Acetone

-

Potassium Carbonate (anhydrous)

-

Potassium Iodide

Procedure:

-

Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide:

-

Dissolve 3-chloroaniline in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-chloroacetyl chloride dropwise to the stirred solution.

-

Simultaneously, add a 2% aqueous solution of sodium hydroxide to maintain a slightly alkaline pH.

-

Continue stirring at 0 °C for approximately 3 hours.

-

After the reaction is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(3-chlorophenyl)acetamide.

-

-

Synthesis of N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide:

-

In a separate flask, dissolve the crude 2-chloro-N-(3-chlorophenyl)acetamide and 1-phenylpiperazine in dry acetone.

-

Add anhydrous potassium carbonate and a catalytic amount of potassium iodide to the mixture.

-

Heat the reaction mixture to 60 °C and stir for several hours, monitoring the reaction progress by TLC.

-

Once the starting materials are consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.

-

Causality Behind Experimental Choices:

-

Low Temperature for Acylation: The acylation reaction is exothermic; conducting it at 0 °C helps to control the reaction rate and minimize the formation of side products.

-

Biphasic System: The use of DCM and aqueous NaOH allows for the efficient reaction of the organic-soluble reactants while simultaneously neutralizing the HCl byproduct in the aqueous phase.

-

Anhydrous Conditions for Alkylation: The use of dry acetone and anhydrous potassium carbonate is crucial to prevent the hydrolysis of the chloroacetamide intermediate and to ensure the efficiency of the base.

-

Potassium Iodide Catalyst: Iodide is a better leaving group than chloride. The in-situ formation of the iodo-acetamide intermediate (Finkelstein reaction) accelerates the rate of nucleophilic substitution by the piperazine nitrogen.

Analytical Characterization

The structural elucidation and purity assessment of N-phenyl-2-(piperazin-1-yl)acetamide derivatives are routinely performed using a combination of standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed information about the proton environment in the molecule. Characteristic signals include multiplets for the aromatic protons, a singlet for the methylene linker protons, and broad signals for the piperazine ring protons. The amide proton (NH) typically appears as a broad singlet at a downfield chemical shift.[2]

-

¹³C NMR: Confirms the carbon framework of the molecule. Distinct signals are observed for the carbonyl carbon of the amide, the aromatic carbons, the methylene linker carbon, and the carbons of the piperazine ring.[2]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is also employed to assess purity.[2]

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared with the calculated theoretical values to confirm the empirical formula of the compound.[2]

-

High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the purity of the final compounds.[2]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The N-phenyl-2-(piperazin-1-yl)acetamide scaffold has been extensively explored for various therapeutic applications, most notably as anticonvulsant agents.

Anticonvulsant Activity

A significant body of research has demonstrated the potent anticonvulsant effects of derivatives of this scaffold in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2][3] The MES test is particularly indicative of a compound's ability to prevent seizure spread.[3]

Structure-Activity Relationship (SAR) Insights:

Several key structural features have been identified as crucial for modulating the anticonvulsant activity of this class of compounds:

-

Substituent on the Anilide Ring: The nature and position of the substituent on the N-phenyl ring significantly influence activity. For instance, compounds with a 3-(trifluoromethyl)anilide moiety have shown considerably higher anticonvulsant protection in the MES test compared to their 3-chloroanilide counterparts.[2]

-

Piperazine Ring Substituent: The group attached to the N4 position of the piperazine ring also plays a vital role. Phenylpiperazine derivatives have been extensively studied, with substitutions on this phenyl ring further modulating activity and physicochemical properties like lipophilicity.[2]

-

Lipophilicity: A correlation has been observed between the lipophilicity of the compounds (expressed as clogP) and the time course of their anticonvulsant activity. More lipophilic molecules tend to show activity at later time points post-administration.[2]

Mechanism of Action:

For some of the most potent anticonvulsant derivatives, the mechanism of action has been linked to their ability to bind to neuronal voltage-sensitive sodium channels (site 2), thereby modulating neuronal excitability.[2][3] This is a common mechanism for many clinically used antiepileptic drugs.

Other Potential Applications

While anticonvulsant activity is the most studied, derivatives of the N-phenyl-2-(piperazin-1-yl)acetamide scaffold have shown promise in other therapeutic areas:

-

Anticancer Activity: Certain derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and prostate cancer.[4][5] The piperazine moiety is a common feature in many anticancer agents.[6]

-

Anticoagulant Activity: Some analogues have been investigated as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, suggesting potential applications in the treatment of thrombotic disorders.[7]

-

Antimicrobial and Antifungal Activity: The versatile nature of this scaffold has led to its exploration for developing new antimicrobial and antifungal agents.[6]

Conclusion

The N-phenyl-2-(piperazin-1-yl)acetamide scaffold represents a highly valuable and "privileged" structural motif in drug discovery. Its synthetic accessibility, coupled with the ease of modifying its key pharmacophoric components, has enabled the development of a wide array of compounds with significant therapeutic potential. The extensive research into its anticonvulsant properties has provided a solid foundation of structure-activity relationships that can guide the future design of more potent and selective agents, not only for epilepsy but also for other challenging diseases like cancer and thrombosis. This guide underscores the scaffold's importance and provides a comprehensive technical overview for researchers and scientists dedicated to advancing the field of medicinal chemistry.

References

-

Kamiński, K., Wiklik, B., & Obniska, J. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(7), 3047–3061. [Link]

-

Kamiński, K., Wiklik, B., & Obniska, J. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(7), 3047–3061. [Link]

-

Khan, I., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link]

-

Chavan, B. B., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2), 523-534. [Link]

-

Vaishnani, M., et al. (2025). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Polycyclic Aromatic Compounds. [Link]

-

Faramarzi, S., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(1), 79–84. [Link]

-

MDPI. (n.d.). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

An In-depth Technical Guide to the Voltage-Gated Sodium Channel Binding of Piperazine Acetamides

Introduction: The Critical Role of Voltage-Gated Sodium Channels and the Promise of Piperazine Acetamides

Voltage-gated sodium channels (VGSCs) are fundamental players in the generation and propagation of action potentials in excitable cells such as neurons, cardiac muscle cells, and skeletal muscle cells.[1] These transmembrane proteins form a gated, water-filled pore that controls the flow of sodium ions across the cell membrane, thereby dictating cellular excitability.[2] The VGSC family comprises nine subtypes (Nav1.1-Nav1.9), each with distinct tissue distribution and biophysical properties.[2] Their critical role in physiology is underscored by a number of channelopathies—diseases caused by mutations in VGSC genes—that lead to conditions like epilepsy, cardiac arrhythmias, and chronic pain.[2] This makes VGSCs highly attractive targets for therapeutic intervention.

Piperazine acetamides represent a versatile class of compounds with a privileged scaffold in medicinal chemistry.[3] The piperazine ring, with its two nitrogen atoms, allows for extensive structural modifications that can fine-tune the physicochemical properties and biological activity of the molecule.[3] A growing body of evidence points to the potential of piperazine acetamides as potent and selective modulators of VGSCs, particularly the Nav1.7 subtype, which is a key mediator of pain signaling.[2]

This technical guide provides a comprehensive overview of the binding of piperazine acetamides to VGSCs. We will delve into the structural and functional aspects of VGSCs, the chemical properties of piperazine acetamides, the intricacies of their binding interactions, and the state-of-the-art methodologies used to characterize these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important class of VGSC modulators.

I. The Architecture and Gating Dynamics of Voltage-Gated Sodium Channels

To comprehend how piperazine acetamides interact with VGSCs, it is essential to first understand the structure and function of the channel itself.

Structural Overview

The core of a mammalian VGSC is the α-subunit, a large protein of approximately 260 kDa that forms the ion-conducting pore.[1] The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[1] The S1-S4 segments of each domain form a voltage-sensing domain (VSD), while the S5-S6 segments from all four domains come together to form the central pore.

The S4 segment in each VSD is rich in positively charged amino acid residues and acts as the primary voltage sensor.[1] In response to changes in the membrane potential, the S4 segment moves, initiating a conformational change that opens or closes the channel gate. The pore is lined by the S5 and S6 segments, and a re-entrant "P-loop" between S5 and S6 in each domain forms the selectivity filter, which ensures that only sodium ions can pass through.

Gating States: The Dynamic Life of a Sodium Channel

VGSCs can exist in three main functional states: resting (closed), open, and inactivated.[1] The transitions between these states are tightly regulated by the membrane potential.

-

Resting State: At the resting membrane potential (typically around -70 to -90 mV), the channel is in a closed, non-conducting state, but is ready to open in response to a depolarizing stimulus.

-

Open State: Upon depolarization of the membrane to a threshold potential, the VSDs undergo a conformational change, leading to the opening of the activation gate and allowing a rapid influx of sodium ions. This influx is responsible for the rising phase of the action potential.

-

Inactivated State: Following a brief period of being open (typically milliseconds), the channel enters an inactivated state. This is a distinct, non-conducting state that is different from the resting state. Fast inactivation is mediated by a cytoplasmic loop connecting domains III and IV, often referred to as the "inactivation gate," which is thought to physically occlude the inner pore. The channel must return to the resting state before it can be opened again.

Many VGSC-blocking drugs, including piperazine acetamides, exhibit state-dependent binding, meaning they have a higher affinity for the open and/or inactivated states of the channel compared to the resting state.[2] This property is crucial for their therapeutic efficacy, as it allows them to preferentially target rapidly firing neurons, which are often implicated in pathological conditions like chronic pain and epilepsy.[2]

II. Piperazine Acetamides as VGSC Modulators: A Chemical Perspective

The piperazine acetamide scaffold is a versatile platform for the design of VGSC inhibitors. The general structure consists of a piperazine ring linked to an acetamide group, with substitutions possible at various positions.

Structure-Activity Relationships (SAR)

Systematic SAR studies have revealed key structural features that govern the potency and selectivity of piperazine acetamides for VGSCs, particularly the Nav1.7 subtype.[2]

-

The Acetamide Moiety: The acetamide group is a critical component for activity. Modifications to the substituent on the acetamide nitrogen can significantly impact potency.

-

The Piperazine Ring: The piperazine ring serves as a central scaffold. Substitutions on the second nitrogen of the piperazine ring are crucial for modulating activity and physicochemical properties. Bridging the piperazine ring to form bicyclic structures, such as diazabicyclo[3.1.1]heptane, has been shown to improve selectivity over the cardiac sodium channel subtype Nav1.5.[2]

-

Aryl Substituents: The nature and substitution pattern of aryl groups attached to the piperazine and/or acetamide moieties play a significant role in defining the potency and selectivity profile of the compound.

The following table summarizes the SAR for a series of piperazine amides as Nav1.7 inhibitors:

| Compound | R1 | R2 | Nav1.7 IC50 (µM) | Nav1.5 IC50 (µM) | Selectivity (Nav1.5/Nav1.7) |

| 1 | H | H | 0.5 | 5 | 10 |

| 2 | 4-F | H | 0.2 | 8 | 40 |

| 3 | H | 3-Cl | 0.8 | 6 | 7.5 |

| 4 | 4-F | 3-Cl | 0.1 | 10 | 100 |

Data is hypothetical and for illustrative purposes.

III. The Binding Site of Piperazine Acetamides on VGSCs

The precise binding site of piperazine acetamides on VGSCs is thought to be within the inner pore of the channel, overlapping with the binding site for local anesthetics and other anticonvulsant drugs.[4] This site is formed by residues from the S6 transmembrane segments of multiple domains.

Site-directed mutagenesis studies have been instrumental in identifying key residues involved in drug binding. For example, mutations in the S6 segment of domain IV (IV-S6) have been shown to dramatically reduce the affinity of local anesthetics.[5] Similarly, residues in the S6 segments of domains I and III also contribute to the binding pocket.[4]

The state-dependent nature of piperazine acetamide binding is a direct consequence of the conformational changes that the binding site undergoes during channel gating. The open and inactivated states of the channel are thought to expose a higher-affinity binding pocket compared to the resting state.

IV. Experimental Methodologies for Characterizing Piperazine Acetamide-VGSC Interactions

A multi-pronged experimental approach is necessary to fully characterize the interaction of piperazine acetamides with VGSCs. This typically involves a combination of electrophysiology, radioligand binding assays, and computational modeling.

Electrophysiology: Probing the Functional Consequences of Binding

Patch-clamp electrophysiology is the gold standard for studying the function of ion channels and the effects of drugs on their activity.[6] This technique allows for the direct measurement of the ionic currents flowing through the channels in the cell membrane.

For studying specific VGSC subtypes, it is common to use heterologous expression systems, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells.[7] These cells do not endogenously express high levels of VGSCs, providing a "clean" background for studying the subtype of interest after transfection.[7] The choice of cell line can also be influenced by physical characteristics that affect the formation of a high-resistance "gigaohm" seal, which is crucial for high-quality patch-clamp recordings.[7]

1. Assessing Tonic Block (Resting State Block):

-

Objective: To determine the inhibitory effect of the compound on the channel in its resting state.

-

Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

-

Apply the piperazine acetamide compound at various concentrations.

-

Repeat the depolarizing pulse and measure the reduction in the peak current amplitude.

-

Construct a concentration-response curve to determine the IC50 for tonic block.

-

2. Assessing Use-Dependent Block (Open/Inactivated State Block):

-

Objective: To determine the inhibitory effect of the compound that accumulates with repeated channel activation.

-

Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV).

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10-20 Hz).

-

Measure the peak current amplitude for each pulse in the train.

-

In the presence of a use-dependent blocker, the current amplitude will progressively decrease with each pulse.

-

Quantify the extent of use-dependent block at different frequencies and compound concentrations.

-

3. Assessing Effects on Channel Gating:

-

Objective: To determine if the compound alters the voltage-dependence of activation or inactivation.

-

Voltage-Dependence of Inactivation Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV).

-

Apply a series of 500 ms prepulses to various potentials (e.g., from -130 mV to -20 mV in 5 mV steps).

-

Following each prepulse, apply a test pulse to a fixed potential (e.g., 0 mV) to measure the fraction of available channels.

-

Plot the normalized peak current as a function of the prepulse potential and fit the data with a Boltzmann equation to determine the half-inactivation potential (V1/2).

-

Compare the V1/2 in the absence and presence of the compound.

-

Caption: A simplified workflow for characterizing VGSC blockers using patch-clamp electrophysiology.

Radioligand Binding Assays: Quantifying Binding Affinity

Radioligand binding assays are a powerful tool for directly measuring the binding of a compound to its receptor.[8] These assays typically use a radiolabeled ligand (a molecule with a radioactive isotope) that binds to the target of interest.

For VGSCs, a commonly used radioligand is [3H]batrachotoxin (BTX), a potent channel activator that binds to a site that is allosterically coupled to the local anesthetic binding site.[9] Inhibition of [3H]BTX binding can be used as an indirect measure of a compound's affinity for the channel.[9]

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the VGSC of interest in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]BTX), and varying concentrations of the unlabeled piperazine acetamide compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known VGSC blocker).

-

Incubate the plate at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the piperazine acetamide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Caption: Key steps in a competitive radioligand binding assay for VGSC inhibitors.

Computational Modeling: In Silico Insights into Binding

Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, provide a powerful means to visualize and understand the binding of piperazine acetamides to VGSCs at the atomic level.[10]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11] This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Validation of Docking Protocols: A crucial step in any docking study is the validation of the docking protocol.[11] This is typically done by redocking a known ligand into the crystal structure of the receptor and comparing the predicted binding pose to the experimentally determined pose. An RMSD (root-mean-square deviation) of less than 2.0 Å between the docked and crystal poses is generally considered a successful validation.[12]

MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of the stability of the binding pose and the conformational changes that may occur upon ligand binding.[3] These simulations can also be used to calculate the binding free energy, which provides a theoretical estimate of the binding affinity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a particular receptor.[13] This can be done based on a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). Pharmacophore models are valuable tools for virtual screening of large compound libraries to identify novel VGSC inhibitors. Software such as Catalyst can be used for pharmacophore model generation.[13]

Caption: A computational workflow for studying piperazine acetamide binding to VGSCs.

V. Synthesis of Piperazine Acetamides

The synthesis of piperazine acetamides typically involves a multi-step process. A common approach is the reaction of a substituted aniline with bromoacetyl bromide to form an intermediate, which is then reacted with a substituted piperazine.[14]

General Synthetic Scheme:

-

Acetylation of Aniline: A substituted aniline is reacted with an α-haloacetyl halide (e.g., bromoacetyl bromide) in the presence of a base to form the corresponding 2-bromo-N-arylacetamide.

-

N-Alkylation of Piperazine: The 2-bromo-N-arylacetamide is then reacted with a substituted piperazine in the presence of a base and a suitable solvent to yield the final piperazine acetamide product.

The specific reaction conditions and purification methods will vary depending on the nature of the substituents on the aniline and piperazine rings.

Conclusion: An Integrated Approach to Understanding and Developing Novel VGSC Modulators

The study of the binding of piperazine acetamides to voltage-gated sodium channels is a dynamic and multifaceted field. A comprehensive understanding requires an integrated approach that combines detailed structural knowledge of the channel, sophisticated chemical synthesis and SAR analysis, functional characterization through electrophysiology, quantitative binding affinity determination via radioligand assays, and in silico investigation using computational modeling.

As our understanding of the structural and functional diversity of VGSC subtypes continues to grow, so too will our ability to design and develop novel piperazine acetamides with improved potency, selectivity, and therapeutic profiles. The methodologies and insights presented in this guide provide a robust framework for researchers and drug development professionals to advance the discovery of the next generation of VGSC modulators for the treatment of a wide range of debilitating diseases.

References

- Synthesis, Characterization and Biological Evaluation of Novel Aryl Piperazine Derivatives. (2020). International Journal of Pharmaceutical and Life Sciences, 11(6), 32.

- Pesti, K., Sas, B., & Mike, A. (2011). Voltage protocols for the identification of distinct types of sodium channel inhibitors. Frontiers in Neuroscience. Conference Abstract: 13th Conference of the Hungarian Neuroscience Society (MITT).

- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA.

- Williams, S., & Kammonen, J. (n.d.). Adaptive voltage protocols increase precision of voltage-gated ion channel measurements on high-throughput automated patch clamp platforms.

- Jurkat-Rott, K., Mitrovic, N., Weber, C., et al. (2000). Activation and Inactivation of the Voltage-Gated Sodium Channel: Role of Segment S5 Revealed by a Novel Hyperkalaemic Periodic Paralysis Mutation. The Journal of Physiology, 524(3), 663–678.

- Determining Tocainide Affinity for Sodium Channels Using a Radioligand Binding Assay. (2025). Benchchem.

- Tiwari, S., Singh, V. K., & Singh, P. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences, 25(2), 1069.

- Bagal, S. K., Brown, A. D., Cox, P. J., et al. (2015). Voltage gated sodium channels as drug discovery targets. Journal of Medicinal Chemistry, 58(2), 709–728.

- Deuis, J. R., Wingerd, J. S., Winter, Z., et al. (2025). Refining the NaV1.7 pharmacophore of a class of venom-derived peptide inhibitors via a combination of in silico screening and rational engineering. The FEBS Journal, 292(7), 1717-1731.

- Tao, X., & Corry, B. (2025). How could simulations elucidate Nav1.5 channel blockers mechanism?. The Journal of General Physiology, 157(1), e202413642.

- Gadotti, V. M., You, H., Petrov, R. R., et al. (2016). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. Molecular Pain, 12, 1744806916641678.

- Nassar, M. A., Stirling, L. C., Forlani, G., et al. (2012). Distinct Nav1.7-dependent pain sensations require different sets of sensory and sympathetic neurons.

- Pharmacophore modeling: advances and pitfalls. (2026). Frontiers in Chemistry, 13, 1538565.

- Nguyen, P. T., Li, G., Werry, E. L., et al. (2019). Modeling the human Nav1.5 sodium channel: structural and mechanistic insights of ion permeation and drug blockade. Scientific Reports, 9(1), 1-16.

- Han, C., Vasylyev, D., Macala, L. J., et al. (2017). A gain-of-function sodium channel β2 subunit mutation in painful diabetic neuropathy.

- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Theile, J. W., & Cummins, T. R. (2011). β1 subunit stabilises sodium channel Nav1.7 against mechanical stress. The Journal of Physiology, 589(Pt 23), 5829–5843.

- Application Note Patch clamp recordings of hNa 1.

- Molecular docking protocol validation. This crucial process can enhance... (n.d.).

- Kurogi, Y., & Guner, O. F. (2001). Pharmacophore Modeling and Three-dimensional Database Searching for Drug Design Using Catalyst. Current Medicinal Chemistry, 8(9), 1035-1055.

- Assay Protocol Book. (n.d.). PDSP.

- Boiteux, C., Bernardi, E., & Corry, B. (2017). Simulating the Access and Binding of Subtype Selective Sodium Channel Inhibitors. Biophysical Journal, 112(3), 600a.

- Bagal, S. K., Brown, A. D., Cox, P. J., et al. (2015). Voltage gated sodium channels as drug discovery targets. Journal of Medicinal Chemistry, 58(2), 709-728.

- Diller, D. J., & Merz, K. M. (2007). Validation Studies of the Site-Directed Docking Program LibDock.

- Synthesis and Evaluation of (4-Chlorobenzhydryl) Piperazine Amides as Sodium Channel Nav1.7 Inhibitors. (2015). Bulletin of the Korean Chemical Society, 36(8), 2115-2120.

- Cell Lines for Ion-Channel Screening. (2014). Biocompare.

- Validation of Docking Poses via Interaction Motif Searching. (n.d.). CCDC.

- Synthesis and SAR of 4-aminocyclopentapyrrolidines as N-type Ca²⁺ channel blockers with analgesic activity. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4353-4357.

- How can I validate a docking protocol?. (2015).

- Chiara, D. C., Jayakar, S. S., Zhou, X., et al. (2013). Specific binding sites for alcohols and anesthetics on ligand-gated ion channels. Proceedings of the National Academy of Sciences, 110(21), 8799-8804.

- Pharmacophore modeling: advances and pitfalls. (2026). Frontiers in Chemistry, 13, 1538565.

- Farmahini, A. H., Kvamme, B., & Kuznetsova, T. (2011). Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. Physical Chemistry Chemical Physics, 13(28), 13070-13081.

- Roman, R., Fantacuzzi, M., Giusti, L., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4786.

- Sodium Channel Screening & Profiling Services. (n.d.). SB Drug Discovery.

- Nguyen, P. T., DeMarco, K. R., & Vorobyov, I. (2019). Differences in local anaesthetic and antiepileptic binding in the inactivated state of human sodium channel Nav1.4. The Journal of Physiology, 597(13), 3357–3374.

- Ouyang, W., Boiteux, C., & Corry, B. (2024). Functionally important binding site for a volatile anesthetic in a voltage-gated sodium channel identified by X-ray crystallography. bioRxiv.

- Finol-Urdaneta, R. K., McArthur, J. R., Gaudet, R., & Tikhonov, D. B. (2022). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology, 13, 843232.

- De Luca, L. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 662.

- Ottea, J. A., Payne, G. T., & Soderlund, D. M. (1990). Activation of sodium channels and inhibition of [3H]batrachotoxinin A-20-alpha-benzoate binding by an N-alkylamide neurotoxin. Molecular Pharmacology, 38(6), 918-924.

- Ouyang, W., Boiteux, C., & Corry, B. (2024). Functionally important binding site for a volatile anesthetic in a voltage-gated sodium channel identified by X-ray crystallography. bioRxiv.

- Largent-Milnes, T. M., TONG, G., CASKEY, T. C., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.

- Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4897-4901.

- Wang, S. Y., Mitchell, J., & Wang, G. K. (2003). How Batrachotoxin Modifies the Sodium Channel Permeation Pathway: Computer Modeling and Site-Directed Mutagenesis. Molecular Pharmacology, 64(4), 841-849.

- Stary-Weinzinger, A., & Linder, T. (2016). Identification of a critical binding site for local anaesthetics in the side pockets of Kv1 channels. British Journal of Pharmacology, 173(10), 1641–1652.

Sources

- 1. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 2. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Differences in local anaesthetic and antiepileptic binding in the inactivated state of human sodium channel Nav1.4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]

- 7. biocompare.com [biocompare.com]

- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 9. Activation of sodium channels and inhibition of [3H]batrachotoxinin A-20-alpha-benzoate binding by an N-alkylamide neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modeling the human Nav1.5 sodium channel: structural and mechanistic insights of ion permeation and drug blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. eurekaselect.com [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

N-Substituted 2-(piperazin-1-yl)acetamides: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-substituted 2-(piperazin-1-yl)acetamide scaffold is a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This guide provides a comprehensive overview of this privileged structural motif, delving into its synthesis, mechanism of action, and structure-activity relationships in key therapeutic areas. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the knowledge to innovate and advance the development of novel therapeutics based on this versatile chemical entity. The inherent properties of the piperazine ring, such as its ability to be di-substituted, its conformational flexibility, and its basic nitrogen atoms that are often protonated at physiological pH, contribute to its frequent appearance in bioactive molecules.[1]

The Architectural Advantage: Understanding the Core Scaffold

The N-substituted 2-(piperazin-1-yl)acetamide core consists of a piperazine ring linked via a nitrogen atom to an acetamide group, which is further substituted on its nitrogen. This arrangement provides a flexible yet constrained framework that allows for diverse chemical modifications at multiple points, enabling the fine-tuning of physicochemical properties and biological activity. The two nitrogen atoms of the piperazine ring are key to its function, often engaging in crucial interactions with biological targets.[1] The versatility of this scaffold allows for the development of compounds with a wide range of pharmacological activities.[1]

Therapeutic Applications: A Multi-faceted Pharmacophore

The N-substituted 2-(piperazin-1-yl)acetamide scaffold has been successfully incorporated into a multitude of therapeutic agents, demonstrating its broad applicability in drug design. This section will explore its prominent roles in antipsychotic, anticancer, and antimicrobial drug discovery.

Antipsychotic Agents: Modulating Neurotransmitter Pathways

A significant area of application for N-substituted 2-(piperazin-1-yl)acetamides is in the development of atypical antipsychotic agents. These compounds often exhibit a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a key characteristic of many successful atypical antipsychotics.[2] This dual action is believed to contribute to their efficacy in treating both the positive and negative symptoms of schizophrenia while potentially reducing the extrapyramidal side effects associated with older, typical antipsychotics.[2]

A series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were synthesized and evaluated for their potential as atypical antipsychotics.[2][3] The synthesis typically involves the coupling of a substituted piperazine with an activated glycine derivative.[2][3]

A common synthetic route involves the reaction of acetyl glycine with a substituted piperazine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as dimethylformamide (DMF).[2][3] Microwave irradiation can be employed to accelerate the reaction.[2][3]

Experimental Protocol: Microwave-Assisted Synthesis of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides [2][3]

-

Combine acetyl glycine (0.0085 mol), the desired substituted piperazine (0.01 mol), and DCC (0.0094 mol) in DMF (3 mL) in a microwave-safe vessel.

-

Irradiate the mixture in a microwave reactor at 80% power (e.g., 800 W) for approximately 4 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).

-

Upon completion, pour the reaction mixture into an ice-water mixture to precipitate the product.

-

Filter the solid, dry it, and recrystallize from a suitable solvent to obtain the pure compound.

The in vivo evaluation of these compounds often involves models such as the climbing mouse assay for D2 antagonism and the quipazine-induced head twitch assay for 5-HT2A antagonism.[2][3]

Anticancer Agents: Targeting Proliferation and Survival Pathways

The N-substituted 2-(piperazin-1-yl)acetamide scaffold has also emerged as a promising framework for the development of novel anticancer agents.[4][5][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4][7]

One study reported the synthesis of a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides as potential anticancer agents.[4] The synthesis involved a two-step process starting from 2-aminobenzimidazole.[4]

Caption: Synthetic scheme for N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides.

These compounds were evaluated for their cytotoxic activity against various cancer cell lines, such as lung (A549) and liver (HepG2) cancer cells, using the MTT assay.[4] Notably, some compounds exhibited significant cytotoxic activity, with IC50 values in the low micromolar range against HepG2 cells.[4] Further studies revealed that these compounds could induce apoptosis in cancer cells.[4]

Table 1: Cytotoxic Activity of Selected N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides [4]

| Compound | IC50 on HepG2 cells (µM) | IC50 on A549 cells (µM) |

| 4b | 4.8 | 56.9 |

| 4c | 13.3 | 46.6 |

| 4g | 5.1 | 53.2 |

| 4h | 11.5 | 59.4 |

In another study, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and showed potent antiproliferative activity against HeLa (human cervical cancer) and A549 cell lines.[5] One of the most active compounds was found to induce apoptosis and cause G1-phase arrest in the cell cycle of HeLa cells.[5]

Antimicrobial Agents: Combating Bacterial and Fungal Pathogens

The N-substituted 2-(piperazin-1-yl)acetamide scaffold has also been explored for the development of new antimicrobial agents.[8][9][10] Researchers have synthesized various derivatives and evaluated their activity against a range of bacteria and fungi.[8][9][10]

For instance, a series of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives were synthesized and showed promising antimicrobial and antioxidant activities.[8] Several of these compounds displayed significant antibacterial activity against Proteus vulgaris and antifungal activity against Aspergillus niger, with some even outperforming the standard drugs ampicillin and nystatin, respectively.[8]

Another study focused on the synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines.[10] The most potent compound identified in this series exhibited strong antibacterial activity, particularly against Listeria monocytogenes.[10] Notably, some of the synthesized compounds were more effective than ampicillin against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.[10]

Structure-Activity Relationship (SAR) Insights

The extensive research on N-substituted 2-(piperazin-1-yl)acetamides has provided valuable insights into their structure-activity relationships. The nature of the substituent on the distal nitrogen of the piperazine ring and the substituent on the acetamide nitrogen significantly influences the biological activity.

For antipsychotic agents, the substituent on the piperazine ring plays a crucial role in modulating the affinity for D2 and 5-HT2A receptors.[2] In the case of anticancer agents, the incorporation of heterocyclic moieties, such as benzimidazole or thiazole, on the acetamide nitrogen has been shown to enhance cytotoxic activity.[4][5] For antimicrobial agents, the specific substituents on the piperazine and the acetamide portions of the molecule can determine the spectrum of activity against different bacterial and fungal strains.[8][10]

Future Directions

The N-substituted 2-(piperazin-1-yl)acetamide scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Multi-target Ligands: Designing derivatives that can modulate multiple biological targets simultaneously to achieve enhanced efficacy and a better side-effect profile, particularly in complex diseases like cancer and psychiatric disorders.[11]

-

Novel Scaffolds: Incorporating the N-substituted 2-(piperazin-1-yl)acetamide motif into more complex and novel molecular architectures to explore new chemical space and identify compounds with unique pharmacological properties.

-

Targeted Delivery: Developing prodrugs or targeted delivery systems to enhance the therapeutic index of potent N-substituted 2-(piperazin-1-yl)acetamide-based drugs.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

G. S. Kumar, K. S. Kumar, P. R. P. Reddy, and Y. N. Reddy, "Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents," Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 13, pp. 3964-3967, 2010. [Online]. Available: [Link]

-

S. S. Shinde, S. S. Vibhute, and Y. B. Vibhute, "Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives," International Journal of Novel Research and Development, vol. 7, no. 6, pp. 1-10, 2022. [Online]. Available: [Link]

-

G. S. Kumar, K. S. Kumar, P. R. P. Reddy, and Y. N. Reddy, "Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 25, no. 6, pp. 814-820, 2010. [Online]. Available: [Link]

-

P. B. Auti, M. D. Ghodke, and S. S. Kauthale, "Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride and Their Sulfonamide Derivatives," International Journal of Innovative Science and Research Technology, vol. 6, no. 10, pp. 1-10, 2021. [Online]. Available: [Link]

-

H. Saadeh et al., "Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents," Indian Journal of Heterocyclic Chemistry, vol. 33, no. 4, pp. 499-507, 2023. [Online]. Available: [Link]

-

A. K. Gadad, C. J. Karki, and M. N. Noolvi, "Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics," European Journal of Medicinal Chemistry, vol. 46, no. 9, pp. 4753-4759, 2011. [Online]. Available: [Link]

-

R. Singh, P. Kumar, and A. K. Singh, "Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives," BMC Chemistry, vol. 13, no. 1, p. 114, 2019. [Online]. Available: [Link]

-

R. Singh, P. Kumar, and A. K. Singh, "Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives," BMC Chemistry, vol. 13, no. 1, p. 114, 2019. [Online]. Available: [Link]

-

A. K. Gadad, C. J. Karki, and M. N. Noolvi, "Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics," European Journal of Medicinal Chemistry, vol. 46, no. 9, pp. 4753-4759, 2011. [Online]. Available: [Link]

-

M. C. M. C. de Oliveira, A. C. de Souza, and C. A. de Simone, "Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents," Molecules, vol. 25, no. 21, p. 5049, 2020. [Online]. Available: [Link]

-

A. Foroumadi et al., "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents," Advanced Pharmaceutical Bulletin, vol. 10, no. 3, pp. 423-429, 2020. [Online]. Available: [Link]

-

A. A. Ozdemir, Z. A. Kaplancikli, and G. A. Ayhan, "Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities," Drug Development Research, vol. 85, no. 4, p. e22214, 2024. [Online]. Available: [Link]

-

Z. Wu et al., "Synthesis and antitumor activity of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides," Research on Chemical Intermediates, vol. 43, no. 8, pp. 4887-4900, 2017. [Online]. Available: [Link]

-

A. A. Gasparyan et al., "Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines," Archiv der Pharmazie, vol. 353, no. 11, p. 2000208, 2020. [Online]. Available: [Link]

-

A. Husain, M. Rashid, and R. Mishra, "Piperazine-containing synthetic hybrid anticancer agents," RSC Medicinal Chemistry, vol. 12, no. 10, pp. 1655-1681, 2021. [Online]. Available: [Link]

-

L. Gao et al., "Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics," RSC Advances, vol. 10, no. 23, pp. 13627-13642, 2020. [Online]. Available: [Link]

-

S. A. Khan et al., "Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives," Journal of the Serbian Chemical Society, vol. 78, no. 1, pp. 1-11, 2013. [Online]. Available: [Link]

-

P. C. Unangst et al., "Structure-Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 15, pp. 4448-4451, 2008. [Online]. Available: [Link]

-

J. Li et al., "New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO," Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 15, pp. 3553-3558, 2016. [Online]. Available: [Link]

-

S. Singh et al., "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives," Current Organic Synthesis, vol. 21, no. 4, pp. 297-314, 2024. [Online]. Available: [Link]

-

S. Singh et al., "Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents," Medicinal Chemistry, 2025. [Online]. Available: [Link]

-

A. Foroumadi et al., "Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents," Medicinal Chemistry, vol. 4, no. 5, pp. 498-502, 2008. [Online]. Available: [Link]

-

H. Saadeh et al., "Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents," Indian Journal of Heterocyclic Chemistry, vol. 33, no. 4, pp. 499-507, 2023. [Online]. Available: [Link]

-

M. Mokhtary and K. Mahooti, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities," Advanced Journal of Chemistry A, vol. 7, no. 2, pp. 163-189, 2024. [Online]. Available: [Link]

-

D. Le, A. K. H. Hirsch, and A. D. B. Domínguez, "Recent Advances in the Synthesis of Piperazines: Focus on C-H Functionalization," Molecules, vol. 26, no. 20, p. 6149, 2021. [Online]. Available: [Link]

-

A. M. Shawali, S. M. El-Edfawy, and M. A. N. Mosselhi, "Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines," Molecules, vol. 18, no. 1, pp. 114-126, 2012. [Online]. Available: [Link]

-

M. J. D. de la Torre and J. A. R. de la Fuente, "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry," ChemistryOpen, vol. 15, no. 1, p. e202500366, 2026. [Online]. Available: [Link]

-

J. Li et al., "New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO," Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 15, pp. 3553-3558, 2016. [Online]. Available: [Link]

-

M. A. S. Goher, F. A. Mautner, and M. A. M. Abu-Youssef, "Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines," New Journal of Chemistry, vol. 42, no. 1, pp. 444-454, 2018. [Online]. Available: [Link]

-

Wikipedia, "List of methylphenidate analogues," [Online]. Available: [Link]

-

S. N. Doreswamy et al., "Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells," Molecules, vol. 27, no. 9, p. 2862, 2022. [Online]. Available: [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. ijisrt.com [ijisrt.com]

- 10. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Alkylation protocol for piperazine with 2-chloro-N-phenylacetamide

Application Note: Selective Mono-Alkylation of Piperazine with 2-Chloro-N-phenylacetamide

Executive Summary & Strategic Rationale

The synthesis of N-phenyl-2-(piperazin-1-yl)acetamide represents a classic but challenging nucleophilic substitution (

This Application Note details a robust, self-validating protocol designed to maximize the yield of the mono-alkylated product while suppressing the formation of the bis-adduct. The strategy relies on stoichiometric control (kinetic regime) combined with a solubility-driven purification workflow that avoids tedious chromatography.

Key Applications:

-

Synthesis of local anesthetic analogs (Lidocaine derivatives).

-

Preparation of scaffolds for anticonvulsant drugs (e.g., Ranolazine intermediates).

-

Fragment-based drug discovery (FBDD) linker design.

Reaction Mechanism & Logic

The reaction proceeds via a bimolecular nucleophilic substitution (

Critical Mechanistic Insight: The mono-alkylated product retains a secondary amine site that is more nucleophilic (due to inductive donation from the alkyl chain) than the starting piperazine, theoretically accelerating the second alkylation. However, steric hindrance from the acetamide tail counters this electronic effect. To ensure mono-selectivity, we must statistically overwhelm the electrophile with excess piperazine.

Figure 1: Reaction Pathway and Competing Side Reactions

Caption: Kinetic pathway showing the competition between mono-alkylation and bis-alkylation. Excess piperazine statistically favors the MonoProduct path.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| 2-Chloro-N-phenylacetamide | 169.61 | 1.0 | Electrophile (Limiting Reagent) |

| Piperazine (Anhydrous) | 86.14 | 4.0 | Nucleophile & Base |

| Ethanol (Absolute) | - | 10 vol | Solvent (Protic, polar) |

| Toluene | - | - | Extraction Solvent |

| HCl (1M) | - | - | pH Adjustment |

| NaOH (50% aq) | - | - | Basification |

Note: Anhydrous piperazine is preferred over piperazine hexahydrate to prevent hydrolysis of the amide bond, although the amide is generally stable.

Step-by-Step Methodology

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (4.0 equiv) in Absolute Ethanol (approx. 5 mL per gram of piperazine).

-

Why: High dilution and excess nucleophile are the primary defenses against bis-alkylation.

-

-

Heat the solution to 60°C to ensure complete dissolution of piperazine.

-

Add 2-Chloro-N-phenylacetamide (1.0 equiv) portion-wise over 15 minutes.

-

Why: Slow addition keeps the instantaneous concentration of the electrophile low, further favoring mono-alkylation.

-

Step 2: Reaction & Monitoring

-

Heat the mixture to Reflux (approx. 78°C) for 3–5 hours .

-

QC Check: Monitor via TLC (System: 10% MeOH in DCM + 1%

) or LC-MS.-

Target: Disappearance of the chloroacetamide peak.

-

Observation: You may see a small, less polar spot (Bis-impurity) and a major polar spot (Mono-product).

-

Step 3: Workup & Purification (The "Solubility Switch") This protocol uses a "Solubility Switch" to remove the excess piperazine without chromatography.

-

Filtration (Removal of Bis-Impurity):

-

Cool the reaction mixture to 0–5°C (ice bath) and stir for 30 minutes.

-

The bis-alkylated byproduct often precipitates as the hydrochloride salt or free base due to low solubility in cold ethanol.

-

Filter the cold mixture.[3] Discard the solid (if any). Keep the filtrate.

-

-

Solvent Swap:

-

Concentrate the filtrate under reduced pressure to remove Ethanol. A semi-solid residue will remain.

-

-

Partition:

-

Dissolve the residue in Toluene (or DCM).

-

Wash the organic layer with Water (3 x 1/2 volume) .

-

Why: Piperazine is highly water-soluble (

). The mono-alkylated product (

-

-

Acid-Base Extraction (High Purity Isolation):

-

Extract the organic layer with 1M HCl (2 x) .

-

Mechanism:[2][4] The basic product moves into the aqueous phase as the salt. Any neutral non-basic impurities (unreacted amide) stay in the organic layer.

-

Basify the aqueous layer to pH > 12 using 50% NaOH (keep cool). Product will precipitate or oil out.

-

Extract the cloudy aqueous mixture with DCM (3 x) .

-

Dry combined DCM layers over

, filter, and concentrate.

-

Expected Results

-

Yield: 65–80%[6]

-

Appearance: Off-white solid or viscous pale yellow oil (crystallizes upon standing).

-

Purity: >95% by HPLC.

Self-Validating Workflow Diagram